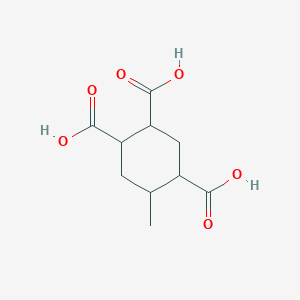
5-Methylcyclohexane-1,2,4-tricarboxylic acid
概要
説明
5-Methylcyclohexane-1,2,4-tricarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with three carboxylic acid groups and one methyl group. This compound is part of the tricarboxylic acid family, which includes other well-known acids such as citric acid. The presence of multiple carboxylic acid groups makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcyclohexane-1,2,4-tricarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the oxidation of 5-methylcyclohexane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the tricarboxylic acid structure.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic oxidation processes. These methods utilize metal catalysts to enhance the reaction rate and yield. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
5-Methylcyclohexane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or esters.
科学的研究の応用
5-Methylcyclohexane-1,2,4-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methylcyclohexane-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The compound’s effects are mediated through these interactions, which can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Citric Acid: 2-Hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-Hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Uniqueness
5-Methylcyclohexane-1,2,4-tricarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to other tricarboxylic acids. Its methyl group and the arrangement of carboxylic acid groups influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
特性
IUPAC Name |
5-methylcyclohexane-1,2,4-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSQDHGRXXSWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CC1C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00800002 | |
| Record name | 5-Methylcyclohexane-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00800002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650622-06-3 | |
| Record name | 5-Methylcyclohexane-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00800002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone](/img/structure/B3276873.png)
![Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3276881.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B3276882.png)




![1,4-Dioxaspiro[4.4]non-7-ylmethanol](/img/structure/B3276907.png)

![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl-L-seryl-](/img/structure/B3276929.png)


